1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole
Description
1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes hydroxyl, dimethyl, and diphenyl substituents. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2)15(13-9-5-3-6-10-13)18-16(19(17)20)14-11-7-4-8-12-14/h3-12,16,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBLVKCISLSHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring .
Industrial Production Methods: Industrial production of imidazoles often involves optimizing reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions in enzymes. This coordination can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: This compound shares a similar imidazole core but lacks the hydroxyl and diphenyl substituents.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Another related compound with a benzo-fused imidazole ring and different substituents.
Uniqueness: 1-Hydroxy-5,5-dimethyl-2,4-diphenyl-2H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
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